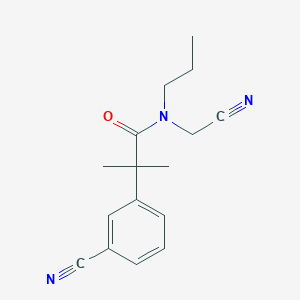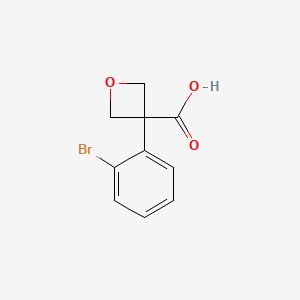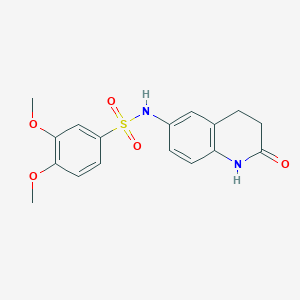
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to be effective in preventing dental caries, a common oral health problem that affects individuals of all ages. In
Wissenschaftliche Forschungsanwendungen
Quantum Mechanical and Molecular Docking Studies
Quantum mechanical and spectroscopic studies, including molecular docking, have been utilized to investigate compounds like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, showcasing their potential in understanding biological activities against diseases such as cancer. These studies help in evaluating the electronic properties and biological interactions of molecules, indicating their relevance in drug design and cancer research (Chandralekha et al., 2019).
Synthesis Techniques for Aryl Alpha-Ketoamides
Research on synthesis strategies for aryl alpha-ketoamides, involving the acylation of anions derived from cyanomethylamines followed by oxidative cleavage, highlights innovative approaches to creating compounds that could be useful in pharmacology and materials science. This method showcases the versatility of similar compounds in synthetic organic chemistry, potentially leading to new drug candidates or materials with unique properties (Yang et al., 2002).
Corrosion Inhibition Studies
The examination of acrylamide derivatives for corrosion inhibition on metals in acidic environments exemplifies the application of similar compounds in industrial and engineering contexts. This research provides insights into the development of more effective and environmentally friendly corrosion inhibitors, which are crucial for protecting infrastructure and machinery (Abu-Rayyan et al., 2022).
Polymerization Processes
Studies on the polymerization of acrylamides, such as N-isopropylacrylamide, reveal the potential of similar compounds in creating smart materials, including thermoresponsive polymers for drug delivery systems. These materials can respond to changes in their environment, such as temperature, which opens up possibilities for targeted drug delivery and other advanced applications in biotechnology (Convertine et al., 2004).
Sensing and Detection Technologies
The development of colorimetric sensors for detecting ions in solutions, using derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, demonstrates the utility of similar compounds in environmental monitoring and diagnostic applications. These sensors can provide a simple and effective method for the rapid detection of specific chemicals or pollutants, aiding in environmental protection and public health efforts (Younes et al., 2020).
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-9-19(10-8-17)15(20)16(2,3)14-7-5-6-13(11-14)12-18/h5-7,11H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYKRBLGXUGILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C(C)(C)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)